![molecular formula C20H23N5O2 B2510277 N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895001-23-7](/img/structure/B2510277.png)
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A key area of research involving N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide derivatives is their synthesis and evaluation for antimicrobial properties. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating their potential as antimicrobial agents. This study utilized 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate, leading to the formation of various compounds, including pyrazolo[3,4-d]pyrimidines, which were evaluated for their antimicrobial efficacy (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor and Insecticidal Potentials
Another significant application is in the synthesis of compounds for antitumor and insecticidal activities. Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, assessing their insecticidal and antibacterial potentials. These compounds, upon synthesis, were evaluated against Pseudococcidae insects for insecticidal activity and against selected microorganisms for their antibacterial potential, showcasing their diverse biological applications (Deohate & Palaspagar, 2020).
Radiolabeling and Imaging Applications
The compound and its derivatives also find applications in radiolabeling and imaging studies. Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the compound's utility in developing imaging tools for studying biological processes in vivo, contributing significantly to the field of diagnostic imaging and molecular medicine (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Neuroinflammation PET Imaging
Expanding on imaging applications, Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines, closely related to a key compound, evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The study's findings emphasize the compound's significance in developing diagnostic tools for neuroinflammation, showcasing its applicability in neuroscientific research and potential therapeutic interventions (Damont et al., 2015).
properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-7-8-17(14(2)9-13)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZHSWUQMGYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
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